molecular formula C56H42O12 B052581 Vitisin A CAS No. 142449-89-6

Vitisin A

Cat. No.: B052581
CAS No.: 142449-89-6
M. Wt: 906.9 g/mol
InChI Key: XAXVWWYPKOGXSY-HNQUOIGGSA-N
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Description

Vitisin A is a pyranoanthocyanin, a type of anthocyanin derivative, commonly found in red wines. It is formed through the reaction between anthocyanins and pyruvic acid or oxaloacetic acid during the fermentation process. This compound is known for its stability and vibrant color, which contributes to the overall appearance and quality of red wines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitisin A is synthesized through the reaction of anthocyanins, such as malvidin-3-O-glucoside, with pyruvic acid or oxaloacetic acid. This reaction typically occurs under acidic conditions, with a pH around 3.5, which is common in wine fermentation . The reaction yields are higher at lower pH levels, making the acidic environment crucial for the formation of this compound .

Industrial Production Methods: In the wine industry, this compound is produced naturally during the fermentation process. The presence of pyruvic acid and oxaloacetic acid, released by yeast during fermentation, facilitates the formation of this compound. The use of oak barrels can also influence the synthesis of this compound, as oak ellagitannins can interact with anthocyanins to enhance the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Vitisin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its chemical structure and properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

    Reduction: Reducing agents like sodium borohydride can reduce this compound, altering its color and stability.

    Substitution: this compound can undergo substitution reactions with nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Major Products Formed: The major products formed from these reactions include various pyranoanthocyanin derivatives, which can exhibit different colors and stability profiles .

Mechanism of Action

Vitisin A exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Vitisin A is unique among pyranoanthocyanins due to its stability and vibrant color. Similar compounds include:

This compound stands out due to its superior stability and potential therapeutic applications, making it a valuable compound for further research and industrial applications.

Properties

IUPAC Name

(1S,8S,9R,16S)-9-[5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]ethenyl]-2-hydroxyphenyl]-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H42O12/c57-33-10-4-28(5-11-33)49-51(42-23-40(64)26-47-53(42)54(43-22-39(63)24-45(66)52(43)49)56(68-47)30-8-14-35(59)15-9-30)41-17-27(2-16-44(41)65)1-3-31-18-38(62)25-46-48(31)50(32-19-36(60)21-37(61)20-32)55(67-46)29-6-12-34(58)13-7-29/h1-26,49-51,54-66H/b3-1+/t49-,50+,51+,54+,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXVWWYPKOGXSY-DBHYGPPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)C=CC8=C9C(C(OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)/C=C/C8=C9[C@@H]([C@H](OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029696
Record name Vitisin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

906.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142449-89-6
Record name Vitisin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142449-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitisin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142449896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitisin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vitisin A (stilbenoid)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832N5294M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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